molecular formula C27H38O7 B3026770 灵芝酸 L CAS No. 110267-45-3

灵芝酸 L

货号 B3026770
CAS 编号: 110267-45-3
分子量: 474.6 g/mol
InChI 键: CVEGYVMAZQZPTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lucidenic acid L is a naturally occurring compound found in select mushroom species . It is one of the major triterpenoids groups in Ganoderma lucidum, along with Ganoderic acids . It has been found to have exceptional anti-cancer attributes .


Molecular Structure Analysis

Lucidenic acids A, B, C, D1, D2, E1, E2, F, K, L, M, N, P, and Q share the same chemical structure with the keto, hydroxyl, or acetoxy groups at C3, C7, C12, and C15 .


Chemical Reactions Analysis

The most widely studied pharmacological effect of lucidenic acids is their anti-cancer effect . They can induce cytotoxicity in different cancer cell lines .

科学研究应用

1. 白血病细胞的凋亡作用

灵芝酸,包括灵芝酸 L,因其诱导人白血病细胞凋亡的潜力而受到研究。研究表明,某些灵芝酸可以通过线粒体介导的途径导致细胞群生长减少并诱导凋亡。这涉及激活 caspase-9 和 caspase-3,导致聚(ADP-核糖)聚合酶 (PARP) 的裂解 (徐、余和颜,2008)

2. 对肝癌细胞的抗侵袭活性

灵芝酸已显示出对人肝癌细胞侵袭的显着抑制作用。这种抗侵袭作用归因于基质金属蛋白酶 (MMP) 活性的抑制,MMP 在细胞侵袭和转移过程中起着至关重要的作用。这些发现表明灵芝酸在治疗肝癌中具有潜在的治疗应用 (翁、周、陈、陈和颜,2007)

3. 对肿瘤细胞的细胞毒性

对灵芝三萜的研究,包括灵芝酸 L,揭示了它们对各种肿瘤细胞系的细胞毒性。这些化合物在抑制癌细胞生长方面显示出显着的潜力,因此为癌症治疗剂的开发提供了一个有希望的途径 (吴、石和郭,2001)

4. 药理特性

灵芝酸因其广泛的药理作用而受到认可,包括抗癌、抗炎、抗氧化、抗病毒、神经保护、抗高脂血症和抗糖尿病特性。这些不同的作用突出了灵芝酸在开发药物和功能性食品中的潜力 (郑等人,2023)

5. 抑制 Epstein-Barr 病毒激活

从灵芝中提取的灵芝酸已被发现对 Epstein-Barr 病毒早期抗原诱导(抗肿瘤启动子的主要筛选测试)具有抑制作用。这表明灵芝酸在预防或治疗与 Epstein-Barr 病毒相关的疾病中具有潜在作用 (岩月等人,2003)

6. 肝癌的化学预防潜力

研究表明,富含灵芝酸的灵芝提取物可以用作肝癌细胞肿瘤发生和转移的化学预防剂。这些提取物已证明具有抑制细胞侵袭、增殖和转移的能力,无论是在细胞模型还是动物模型中 (翁等人,2009)

作用机制

Lucidenic acids have shown promising pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, anti-hyperlipidemic, anti-hypercholesterolemic, and anti-diabetic properties .

未来方向

Studies on lucidenic acids are still preliminary and have several limitations. Therefore, more in-depth studies with optimal designs are essential for the development of lucidenic acids as medicines, functional foods, and nutraceuticals .

属性

IUPAC Name

4-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-14,16-17,23,29,34H,7-12H2,1-6H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEGYVMAZQZPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid

CAS RN

110267-45-3
Record name Lucidenic acid L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucidenic acid L
Reactant of Route 2
Reactant of Route 2
Lucidenic acid L
Reactant of Route 3
Reactant of Route 3
Lucidenic acid L
Reactant of Route 4
Lucidenic acid L
Reactant of Route 5
Lucidenic acid L
Reactant of Route 6
Lucidenic acid L

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。